Product packaging for Cyclopropylboronic acid monohydrate(Cat. No.:CAS No. 1640968-57-5)

Cyclopropylboronic acid monohydrate

Cat. No.: B6335244
CAS No.: 1640968-57-5
M. Wt: 103.92 g/mol
InChI Key: AEYKNXRPKMPNET-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Chemical Transformations

Organoboron compounds, organic molecules featuring a carbon-boron bond, are indispensable tools in organic synthesis. numberanalytics.comfiveable.me Their rise to prominence is largely due to their unique combination of stability, low toxicity compared to many other organometallic reagents, and versatile reactivity. fiveable.me The carbon-boron bond, while stable enough for the compounds to be handled and stored, is readily cleaved under specific, mild reaction conditions, allowing for the formation of new bonds with high efficiency and selectivity. fiveable.mewikipedia.org

A cornerstone of their application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a new carbon-carbon bond between an organoboron species and an organic halide or triflate. numberanalytics.comnumberanalytics.comtcichemicals.com This reaction is celebrated for its tolerance of a wide array of functional groups, proceeding under mild conditions, which makes it a favored method for constructing complex molecules, including pharmaceuticals and natural products. numberanalytics.comtcichemicals.com Beyond this, organoboron compounds are key participants in a variety of other essential transformations.

Table 1: Key Chemical Transformations Involving Organoboron Compounds

Reaction Description Significance in Synthesis
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling between an organoboron compound and an organic halide/triflate. numberanalytics.comnumberanalytics.com Forms C-C bonds with high functional group tolerance; widely used in pharmaceutical and materials science. numberanalytics.comnumberanalytics.com
Hydroboration Addition of a boron-hydrogen bond across a double or triple bond. wikipedia.org A primary method for synthesizing organoboranes, which can then be oxidized to produce alcohols or amines. wikipedia.org
Petasis Reaction A multicomponent reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. numberanalytics.com Creates substituted amines in a single, efficient step.
Chan-Lam Coupling Copper-promoted formation of a carbon-heteroatom bond between a boronic acid and an amine or alcohol. Provides a valuable route to aryl ethers, amines, and sulfides.
Liebeskind-Srogl Coupling Palladium-catalyzed cross-coupling of a thioester with a boronic acid. Enables the formation of ketones under neutral conditions.

The versatility of organoboron chemistry allows for the synthesis of alcohols, carbonyl compounds, alkenes, and other valuable organic products, solidifying its status as a pillar of modern synthetic methodology. wikipedia.orgresearchgate.net

The Cyclopropyl (B3062369) Moiety in Molecular Architecture and Reactivity

The cyclopropyl group, a three-membered carbon ring, is far more than a simple saturated linker. It is a highly valuable structural motif in molecular design, particularly in medicinal chemistry, due to its unique electronic and conformational properties. scientificupdate.comiris-biotech.de The ring's inherent strain results in C-C bonds with enhanced p-character and C-H bonds that are shorter and stronger than those in typical alkanes. scientificupdate.comacs.orgresearchgate.net These features impart distinct reactivity and conformational rigidity.

In drug discovery, the incorporation of a cyclopropyl ring is a strategic choice to address common challenges. acs.orgresearchgate.net Its rigid structure can lock a molecule into a specific conformation, which can lead to more favorable binding with a biological target. iris-biotech.de This conformational constraint can enhance potency and selectivity while reducing off-target effects. iris-biotech.deacs.org Furthermore, the cyclopropyl group is often used to improve a molecule's metabolic stability. iris-biotech.dehyphadiscovery.com For instance, it can serve as a metabolically robust replacement for more vulnerable groups like isopropyl or N-ethyl, which are susceptible to oxidation by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com

The frequent appearance of the cyclopropyl fragment in preclinical and clinically approved drug molecules underscores its importance as a versatile tool for optimizing molecular properties. scientificupdate.comacs.org

Overview of Cyclopropylboronic Acid Monohydrate as a Versatile Reagent

This compound serves as the principal chemical tool for introducing the valuable cyclopropyl moiety onto a wide range of molecular scaffolds. This stable, solid reagent combines the advantageous reactivity of a boronic acid with the desirable structural features of the cyclopropyl ring. sigmaaldrich.comaudreyli.com Its primary application is as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. researchgate.net

The most prominent use of cyclopropylboronic acid is in the Suzuki-Miyaura coupling, where it efficiently reacts with aryl, heteroaryl, and vinyl halides or triflates to form cyclopropyl-substituted products. audreyli.comrsc.orgnih.gov This method is highly valued for its generality and tolerance of diverse functional groups such as ketones, esters, and nitriles, making it a robust choice for late-stage functionalization in complex syntheses. audreyli.com Research has demonstrated its successful application with a variety of catalysts, most commonly based on palladium, but also with systems using nickel and copper. sigmaaldrich.comsigmaaldrich.com

Beyond the classic Suzuki-Miyaura reaction, cyclopropylboronic acid is employed in other important transformations, including copper-mediated N-cyclopropylation of amines and rhodium-catalyzed 1,4-addition reactions to electron-deficient alkenes. sigmaaldrich.comresearchgate.net The reagent's stability and predictable reactivity make it a more practical and often higher-yielding alternative to other cyclopropyl-transfer agents like Grignard or organozinc reagents, which are less tolerant of sensitive functional groups. audreyli.com The development of efficient synthetic routes to cyclopropylboronic acid itself has further cemented its role as a readily accessible and indispensable building block in contemporary organic synthesis. audreyli.comgoogle.com

Table 3: Selected Applications of Cyclopropylboronic Acid in Organic Synthesis

Reaction Type Catalyst System (Examples) Substrate Scope (Examples)
Suzuki-Miyaura Coupling Palladium(II) acetate (B1210297) / Tricyclohexylphosphine (B42057) audreyli.com Aryl and heteroaryl bromides, chlorides, and triflates. audreyli.comnih.gov
N-Cyclopropylation Copper(II) catalysts sigmaaldrich.com Amines, amides, and other N-heterocycles.
C-H Functionalization Palladium(II) catalysts sigmaaldrich.com Directed C-H activation of cyclopropane (B1198618) rings.
Decarboxylative Coupling Palladium catalysts sigmaaldrich.com Coupling with carboxylic acids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9BO3 B6335244 Cyclopropylboronic acid monohydrate CAS No. 1640968-57-5

Properties

IUPAC Name

cyclopropylboronic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO2.H2O/c5-4(6)3-1-2-3;/h3,5-6H,1-2H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYKNXRPKMPNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1)(O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclopropylboronic Acid Monohydrate and Its Precursors

Established Synthetic Routes for Cyclopropylboronic Acid

Traditional approaches to the synthesis of cyclopropylboronic acid have heavily relied on the use of highly reactive organometallic reagents, namely Grignard and organolithium reagents. These methods, while effective, require careful control of reaction conditions to achieve satisfactory yields and purity.

Grignard Reagent-Based Syntheses

The reaction of a cyclopropyl (B3062369) Grignard reagent with a trialkyl borate, typically trimethyl borate, is a well-established and frequently utilized method for the preparation of cyclopropylboronic acid. google.comaudreyli.comorgsyn.org The process involves the initial formation of the cyclopropylmagnesium halide (a Grignard reagent) from cyclopropyl bromide and magnesium metal. This is followed by the nucleophilic addition of the Grignard reagent to the electrophilic boron atom of the trialkyl borate. Subsequent acidic hydrolysis of the resulting boronate ester furnishes cyclopropylboronic acid.

A typical procedure involves the dropwise addition of a solution of cyclopropylmagnesium bromide in an ethereal solvent, such as tetrahydrofuran (THF), to a cooled solution of trimethyl borate. google.comaudreyli.com The reaction is typically initiated at a low temperature, such as -78°C, and then allowed to warm to room temperature. google.comaudreyli.com The choice of solvent is crucial, with ethereal solvents being the most effective for the reaction and subsequent extraction of the product. google.com Yields for this method can vary, with reported yields in the range of 55%. google.com A patent has described a process with yields between 90% and 95% by carefully controlling the reaction temperature between 40°C and 60°C. google.com

Table 1: Selected Grignard Reagent-Based Syntheses of Cyclopropylboronic Acid

Precursors Reagents Solvent Temperature Yield Reference
Cyclopropylmagnesium bromide, Trimethyl borate - THF -78°C to RT 55% google.comaudreyli.com
Cyclopropyl bromide, Magnesium, Boric acid ester Alkali liquor, Acid Ether 40°C - 60°C 90-95% google.com

Organolithium Reagent-Based Syntheses

An alternative established route to cyclopropylboronic acid involves the use of organolithium reagents. This method typically starts with the reaction of cyclopropyl bromide with a strong lithium base, such as n-butyllithium or metallic lithium, to generate cyclopropyllithium. google.compatsnap.comgoogle.com This highly reactive intermediate is then reacted with a boric acid ester, such as triisopropyl borate, to form the corresponding cyclopropyl borate. google.com Subsequent hydrolysis yields the desired cyclopropylboronic acid. google.com

These reactions are often conducted at very low temperatures (e.g., -78°C to -50°C) to control the high reactivity of the organolithium species and minimize side reactions, such as self-coupling. google.com The choice of solvent can include anhydrous ethers like diethyl ether and THF, as well as hydrocarbons like toluene and hexane. google.com A patent describes a method with a yield of up to 94% by carrying out the reaction at ultra-low temperatures. chemicalbook.com Another patented process that avoids ultra-low temperatures reports yields up to 97.8%. google.com

Table 2: Selected Organolithium Reagent-Based Syntheses of Cyclopropylboronic Acid

Precursors Reagents Solvent Temperature Yield Reference
Cyclopropyl bromide, n-Butyllithium, Triisopropyl borate HCl THF/Hexane -78°C to -50°C 94% google.comchemicalbook.com
Cyclopropyl bromide, Lithium metal, XB(NR)₂ Acid Ether/Toluene -10°C to 40°C up to 97.8% google.com

Reduction of Cycloboronic Acid Precursors

Advanced and Green Synthetic Approaches to Cyclopropylboronic Acid

In recent years, there has been a growing emphasis on developing more efficient, cost-effective, and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced and green approaches for the production of cyclopropylboronic acid.

Optimized Reaction Conditions for Enhanced Yield and Purity

Efforts to improve the synthesis of cyclopropylboronic acid and its derivatives have focused on optimizing reaction conditions to maximize yield and purity while minimizing reaction times and the formation of byproducts. One approach involves the use of flow chemistry, which offers precise control over reaction parameters such as temperature and mixing. A continuous flow setup for organolithium chemistry has been demonstrated for the synthesis of boronic acids on a multigram scale with reaction times of less than one second and high throughput. organic-chemistry.org

Another strategy is the development of "one-pot" syntheses, where multiple reaction steps are carried out in a single reaction vessel. This approach can improve efficiency by reducing the need for intermediate purification steps. A one-pot, three-step synthesis of complex cyclopropyl boronic acid pinacol (B44631) esters from simple propargylic silyl (B83357) ethers has been reported. strath.ac.uk Orthogonal experiments have been used to analyze the influence of factors such as temperature, reaction time, and reactant molar ratios to determine the optimized process for preparing different alkyl-phenylboronic acids using a "one-pot" Grignard reagent method. nih.gov

Environmentally Benign Protocols for Industrial Production

The industrial production of cyclopropylboronic acid is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. A key focus is the replacement of hazardous organic solvents with more environmentally benign alternatives. While traditional Grignard and organolithium reactions often rely on solvents like diethyl ether and THF, research is exploring the use of greener solvents. sigmaaldrich.com

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, presents a promising green alternative. A ball-milling technique has been developed for the synthesis of Grignard reagents, significantly reducing the amount of hazardous organic solvents required. This method is also less sensitive to air and water, simplifying the reaction conditions.

Another green approach involves the use of phase-switch chemistry to simplify product purification and reduce solvent waste. A system using boronic acids as productive tags has been developed, where a non-toxic polyol, sorbitol, is used to "phase-switch" hydrophobic boronic acids to a high-pH aqueous phase for separation, thus avoiding the need for chromatography. acs.orgacs.org

Furthermore, the use of microreactors in a large-scale industrial setting has been shown to improve the yield of cyclopropylboronic acid to 90% and enhance safety by providing better control over reaction conditions. chemicalbook.com

Preparation of Cyclopropylboronic Acid Derivatives for Enhanced Reactivity

To improve the stability and reactivity of cyclopropylboronic acid in various chemical transformations, it is often converted into more robust derivatives. These derivatives offer advantages such as enhanced stability to air and moisture, improved handling characteristics, and controlled reactivity in cross-coupling reactions. Key examples of these derivatives include pinacol esters, trifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates.

Synthesis of Cyclopropylboronic Acid Pinacol Esters

Cyclopropylboronic acid pinacol esters are valuable synthetic intermediates due to their stability and utility in Suzuki-Miyaura cross-coupling reactions. A notable method for their synthesis involves a one-pot, three-step procedure starting from propargylic silyl ethers. strath.ac.ukacs.orgacs.org This approach allows for the efficient construction of complex cyclopropyl pinacol boronic esters. acs.org

The process begins with the hydroboration of a terminal acetylene, catalyzed by Schwartz's reagent. strath.ac.ukacs.orgresearchgate.net This is followed by the addition of more Schwartz's reagent and a Lewis acid, which facilitates a cyclization reaction to form the desired cyclopropylboronic acid pinacol ester. strath.ac.ukacs.orgresearchgate.net This methodology is versatile, accommodating a range of substituents on the cyclopropyl ring, including aromatic, aliphatic, quaternary, and spiro moieties. strath.ac.ukacs.orgresearchgate.net

An alternative strategy for synthesizing cyclopropyl pinacol boronic esters involves the Matteson–Pasto rearrangement of dibromocyclopropanes. researchgate.net Other established methods include the cyclopropanation of vinyl pinacol boronic esters, hydroboration of cyclopropenes, and C-H activation borylation of a pre-existing cyclopropyl ring. strath.ac.uk

Table 1: Selected Synthetic Approaches to Cyclopropylboronic Acid Pinacol Esters

Starting MaterialKey ReagentsMethodReference
Propargylic Silyl EthersSchwartz's Reagent, Lewis Acid, PinacolOne-pot hydroboration-cyclization strath.ac.ukacs.org
DibromocyclopropanesOrganolithium reagent, Trialkyl borate, PinacolMatteson–Pasto rearrangement researchgate.net
Vinyl Pinacol Boronic EstersDiazomethane, Pd catalystCyclopropanation strath.ac.uk
CyclopropenesBorane (B79455) sourceHydroboration strath.ac.uk
Cyclopropane (B1198618)Iridium catalyst, B PinC-H Borylation strath.ac.uk

Generation of Cyclopropyl Trifluoroborates

Potassium cyclopropyltrifluoroborate is another stable and easily handled derivative of cyclopropylboronic acid. Organotrifluoroborates are generally more stable than their corresponding boronic acids, exhibiting resistance to protodeboronation. nih.gov This stability makes them advantageous for long-term storage and use in cross-coupling reactions where excess reagent might otherwise be required. nih.gov

The synthesis of potassium cyclopropyltrifluoroborate can be readily achieved from cyclopropylboronic acid. A general and straightforward one-pot method involves the reaction of the boronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous or methanolic solution. This method is applicable to a wide range of boronic acids, including the more challenging cyclopropyl variant. orgsyn.org

These trifluoroborate salts are valuable partners in Suzuki-Miyaura cross-coupling reactions, particularly with less reactive aryl and heteroaryl chlorides. nih.gov The development of protocols for these couplings has expanded the utility of cyclopropyl groups in the synthesis of complex molecules for pharmaceutical and materials science applications. nih.gov Enantiomerically enriched cyclopropyl trifluoroborates can also be synthesized, allowing for the stereospecific introduction of substituted cyclopropane rings. nih.govacs.org

Table 2: Properties and Synthesis of Potassium Cyclopropyltrifluoroborate

PropertyDescription
CAS Number 1065010-87-8
Molecular Formula C₃H₄BF₃K
Molecular Weight 146.97 g/mol
Appearance White to off-white solid
Melting Point 348-350 °C
Key Synthetic Precursor Cyclopropylboronic acid
Primary Synthetic Reagent Potassium hydrogen fluoride (KHF₂)
Primary Application Suzuki-Miyaura cross-coupling reactions

Formation of MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates serve as highly stable and versatile surrogates for boronic acids. bldpharm.com The MIDA ligand forms a dative bond with the boron atom, changing its hybridization from sp² to sp³ and thereby protecting it from decomposition and unwanted side reactions. Cyclopropyl MIDA boronate is indefinitely stable on the benchtop, compatible with silica gel chromatography, and unreactive under standard anhydrous cross-coupling conditions. orgsyn.org

The synthesis of MIDA boronates typically involves the condensation reaction between a boronic acid and N-methyliminodiacetic acid, often with azeotropic removal of water. orgsyn.org This procedure is scalable and provides the MIDA boronate as a free-flowing, crystalline solid. orgsyn.org

A key feature of MIDA boronates is their ability to undergo "slow-release" cross-coupling. nih.gov The MIDA protecting group can be cleaved under mild aqueous basic conditions (e.g., using NaOH or NaHCO₃) to liberate the free boronic acid in situ, which can then participate in a cross-coupling reaction. orgsyn.org This controlled release allows for iterative cross-coupling strategies, enabling the systematic assembly of complex molecules from MIDA boronate building blocks. bldpharm.comacs.org A general method for preparing otherwise difficult-to-access heterocyclic MIDA boronates involves the direct transligation of trialkoxyborate salts with MIDA at elevated temperatures. nih.gov

Table 3: Comparison of Cyclopropylboronic Acid Derivatives

DerivativeKey FeaturesAdvantagesPrimary Use
Pinacol Ester Stable, five-membered cyclic esterGood solubility in organic solvents, compatible with many reaction conditionsSuzuki-Miyaura coupling, further functionalization
Trifluoroborate Salt Crystalline, air-stable saltHigh stability, resistance to protodeboronationSuzuki-Miyaura coupling with challenging substrates (e.g., aryl chlorides)
MIDA Boronate Air- and chromatographically stable, crystalline solidAllows for iterative cross-coupling, purification by chromatographyIterative synthesis of complex molecules

Reactivity and Reaction Pathways of Cyclopropylboronic Acid in Organic Transformations

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a fundamental process in organic chemistry, enabling the construction of complex molecular architectures. alevelchemistry.co.ukillinois.edufiveable.me Cyclopropylboronic acid serves as an effective nucleophilic partner in various cross-coupling reactions to introduce the cyclopropyl (B3062369) moiety.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. audreyli.comyoutube.comlibretexts.orgyoutube.com Cyclopropylboronic acid is a commonly used organoboron reagent in these reactions. chemicalbook.com The general mechanism involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

Cyclopropylboronic acid readily participates in Suzuki-Miyaura coupling reactions with a wide range of aryl and heteroaryl halides (bromides and chlorides) and pseudohalides (triflates). nih.govaudreyli.comresearchgate.net These reactions are tolerant of a variety of functional groups on the aromatic or heteroaromatic ring, including ketones, esters, aldehydes, amines, nitriles, and ethers. audreyli.comresearchgate.net The use of bulky phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy3), in conjunction with a palladium source like palladium acetate (B1210297), has been shown to be effective. audreyli.com The addition of water can also accelerate the reaction. audreyli.com While aryl bromides generally exhibit higher reaction rates, aryl chlorides can also be successfully coupled, often requiring slightly higher catalyst loadings. researchgate.net The reaction has been successfully applied to synthesize a variety of arylcyclopropanes and heteroarylcyclopropanes. researchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of Cyclopropylboronic Acid with Aryl and Heteroaryl Halides

EntryAryl/Heteroaryl HalideCatalyst SystemBaseSolventYield (%)Reference
14-BromoacetophenonePd(OAc)2 / PCy3K3PO4Toluene/H2O95 audreyli.com
23-BromobenzonitrilePd(OAc)2 / PCy3K3PO4Toluene/H2O91 audreyli.com
32-BromopyridinePd(OAc)2 / PCy3K3PO4Toluene/H2O75 audreyli.com
43-BromoquinolinePd(OAc)2 / PCy3K3PO4Toluene/H2O88 audreyli.com
54-Chlorobenzaldehyde[Pd(C3H5)Cl]2 / TedicypK3PO4Toluene85 researchgate.net
This table is for illustrative purposes and specific conditions may vary.

While less common than couplings with halides, palladium-catalyzed cross-coupling reactions of cyclopropylboronic acid can also be achieved with other electrophilic partners such as arene and quinoline (B57606) carboxylates. These reactions expand the scope of the Suzuki-Miyaura coupling by utilizing alternative activating groups. The development of these methods provides additional pathways for the introduction of the cyclopropyl motif onto aromatic and heteroaromatic systems.

The palladium-catalyzed Suzuki-Miyaura coupling of cyclopropylboronic acid is a broadly applicable reaction. nih.gov It accommodates a wide variety of substituents on the aryl or heteroaryl halide partner. audreyli.comresearchgate.net However, certain limitations exist. For instance, reactions with sterically hindered substrates may require higher temperatures or longer reaction times. organic-chemistry.org While many functional groups are tolerated, some, like phenols, may not be compatible under standard conditions. audreyli.com Furthermore, the coupling of less reactive aryl chlorides can be more challenging than that of aryl bromides and may necessitate the use of more specialized catalyst systems. nih.gov The inherent instability of cyclopropylboronic acid, which can lead to protodeboronation, sometimes requires the use of an excess of the reagent. nih.govacs.org

Nickel- and Copper-Catalyzed Cross-Coupling Reactions

In addition to palladium, other transition metals like nickel and copper can also catalyze the cross-coupling of cyclopropylboronic acid with various partners. beilstein-journals.orgresearcher.lifesigmaaldrich.com These alternative catalytic systems can offer different reactivity profiles and may be more cost-effective.

Nickel-catalyzed cross-coupling reactions have been successfully employed for the reaction of cyclopropylboronic acid with aryl and heteroaryl halides. organic-chemistry.org Nickel catalysts can be particularly effective for the activation of less reactive C-O bonds, for example, in the coupling of chromene acetals. organic-chemistry.org

Copper-catalyzed cross-coupling reactions have also been developed, providing another avenue for the formation of carbon-cyclopropyl bonds. researchgate.netnih.govrsc.org These reactions are often promoted by copper salts and can proceed under mild conditions. Copper catalysis has been utilized for the S-cyclopropylation of thiophenols using cyclopropylboronic acid. researcher.life

Conjugate Additions (1,4-Additions)

Cyclopropylboronic acid can also participate in conjugate addition reactions, also known as 1,4-additions or Michael additions. wikipedia.org In this type of reaction, the cyclopropyl group adds to the β-position of an α,β-unsaturated carbonyl compound. wikipedia.org This process provides a direct method for the formation of γ-cyclopropyl-substituted ketones and esters.

Rhodium-catalyzed asymmetric conjugate addition of cyclopropylboronic acid to electron-deficient alkenes such as enones, enoates, and nitroalkenes has been reported to produce the corresponding 1,4-addition products in high yields and with high enantioselectivity. rsc.org This method represents a significant advancement in the enantioselective construction of carbon-carbon bonds involving a cyclopropyl group. rsc.org

Table 2: Rhodium-Catalyzed Asymmetric Conjugate Addition of Cyclopropylboronic Acid to α,β-Unsaturated Compounds

Entryα,β-Unsaturated CompoundCatalyst SystemYield (%)Enantiomeric Excess (%)Reference
1Cyclohex-2-en-1-one[Rh(OH)(cod)]2 / Chiral Diene Ligand9599 rsc.org
2Chalcone[Rh(OH)(cod)]2 / Chiral Diene Ligand9897 rsc.org
3Ethyl crotonate[Rh(OH)(cod)]2 / Chiral Diene Ligand9085 rsc.org
This table is for illustrative purposes and specific conditions and ligands may vary.
Rhodium-Catalyzed Enantioselective 1,4-Addition to Electron-Deficient Alkenes

The rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to electron-deficient alkenes is a robust method for creating stereogenic centers. researchgate.net In this context, cyclopropylboronic acid serves as an effective nucleophile for the enantioselective formation of carbon-carbon bonds. rsc.orgrsc.org The use of a cyclopropylrhodium(I) species is advantageous as it is less prone to the β-hydride elimination that can be problematic with other alkylrhodium(I) intermediates. rsc.orgsemanticscholar.org

Research has demonstrated that rhodium complexes featuring chiral diene ligands, particularly those based on a tetrafluorobenzobarrelene framework, exhibit high catalytic activity and enantioselectivity in the addition of cyclopropylboronic acid to various electron-deficient alkenes. rsc.orgrsc.org These reactions proceed to give high yields of the corresponding 1,4-addition products. rsc.org The reaction is effective for a range of substrates, including alkenylsulfones, α,β-unsaturated ketones, esters, and nitroalkenes. rsc.orgsemanticscholar.org For instance, the addition to alkenyl sulfones bearing 2-furyl and 2-thienyl groups at the β-position results in high yields and high enantioselectivity. rsc.orgsemanticscholar.org Similarly, substrates with alkyl or benzyl (B1604629) groups also serve as good substrates, affording the desired products in good to high yields and enantioselectivity. rsc.orgsemanticscholar.org The choice of chiral ligand can be tuned to optimize enantioselectivity for different classes of substrates. rsc.org

Carbon-Heteroatom Bond Forming Reactions (Chan-Lam Type Couplings)

The Chan-Lam coupling reaction is a powerful copper-mediated method for forming carbon-heteroatom bonds. organic-chemistry.org Cyclopropylboronic acid is a competent coupling partner in these transformations, enabling the direct introduction of a cyclopropyl group onto nitrogen, sulfur, and oxygen atoms.

N-Cyclopropylation Reactions

The copper-promoted N-cyclopropylation of anilines and both primary and secondary aliphatic amines using cyclopropylboronic acid provides a direct route to N-cyclopropylamines. rsc.org The reaction is typically performed in the presence of a stoichiometric amount of copper(II) acetate, a ligand such as 2,2'-bipyridine, and a base like sodium carbonate, under an air atmosphere. rsc.orgresearchgate.net These conditions have proven effective for a variety of aniline (B41778) and amine substrates, affording the corresponding N-cyclopropyl derivatives in good to excellent yields. rsc.org While catalytic versions have been explored, using a stoichiometric quantity of the copper promoter often leads to higher reaction yields. st-andrews.ac.uk

The scope of copper-mediated N-cyclopropylation extends to a wide range of nitrogen-containing heterocycles and functional groups. acs.orgnih.gov Azoles, amides, and sulfonamides can be effectively N-cyclopropylated using cyclopropylboronic acid. nih.govepfl.ch The reaction conditions are similar to those used for amines, involving copper(II) acetate and a base like sodium carbonate in a solvent such as dichloroethane. acs.orgnih.gov

This methodology is applicable to a broad spectrum of substrates, including imidazole, benzimidazole, pyrrole, indole, carbazole, and pyrazole. acs.org Cyclic amides (lactams), primary amides, and sulfonamides also undergo smooth N-cyclopropylation to furnish the desired products in good to excellent yields. acs.orgnih.gov The increased acidity of the N-H bond in these compounds compared to anilines facilitates the transformation. acs.org While electron-deficient indoles give excellent results, electron-rich systems may require modified conditions, such as performing the reaction under an inert atmosphere, to achieve better yields. acs.org

S-Cyclopropylation Reactions of Thiophenols

Aryl cyclopropyl sulfides can be synthesized via the copper-promoted S-cyclopropylation of thiophenols with cyclopropylboronic acid. nih.govnih.gov This procedure operates under simple reaction conditions and provides the target sulfides in moderate to excellent yields. nih.govnih.gov The reaction is generally tolerant of a variety of functional groups on the thiophenol ring, accommodating both electron-donating and electron-withdrawing substituents at the ortho, meta, and para positions. nih.govnih.gov The standard conditions typically involve copper(II) acetate as the promoter, often with a ligand like bipyridine and a base, in a solvent such as dichloroethane at elevated temperatures. nih.gov This method presents an efficient alternative to other S-cyclopropylation protocols. nih.gov

O-Cyclopropylation Reactions

The Chan-Lam coupling methodology can also be applied to the formation of C-O bonds, although reports using cyclopropylboronic acid specifically for O-cyclopropylation are less common than for N- and S-cyclopropylation. The reaction involves the copper-mediated coupling of an O-nucleophile with the boronic acid. organic-chemistry.org While highly efficient protocols have been developed for the O-cyclopropylation of phenols using potassium cyclopropyltrifluoroborate, the direct use of cyclopropylboronic acid itself is also feasible under Chan-Lam conditions. beilstein-journals.org The general mechanism involves a competing Chan-Lam C–O bond formation pathway where water can act as the heteroatomic nucleophile, which can sometimes be a side reaction during N-cyclopropylation. st-andrews.ac.uk For preparative O-cyclopropylation, conditions are optimized to favor the reaction with the desired alcohol or phenol (B47542) nucleophile over water. organic-chemistry.org

C-H Bond Functionalization Involving Cyclopropylboronic Acid

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in modern organic synthesis, offering an atom-economical approach to complex molecules. The C-H bonds of a cyclopropane (B1198618) ring, while typically considered unactivated, can undergo selective functionalization under palladium catalysis. nih.gov These bonds have a bond dissociation energy of approximately 106 kcal/mol and a pKa of 46, yet they can be cleaved selectively over adjacent sp2 or primary sp3 C-H bonds. nih.gov

Palladium-catalyzed oxidative functionalization provides a method for the direct conversion of C-H bonds on a cyclopropane ring. nih.govnih.gov These reactions often employ a directing group attached to the cyclopropane substrate to guide the palladium catalyst to a specific C-H bond. The outcome of these transformations is highly sensitive to the oxidant used, the substrate's structure, and the reaction conditions. nih.govnih.gov

In studies using cyclopropane substrates bearing oxazoline, oxime ether, or pyridine (B92270) directing groups, various oxidants such as iodosobenzene (B1197198) diacetate (PhI(OAc)2), IOAc, and benzoquinone (BQ) have been examined. nih.govnih.gov The reactions can yield products from either secondary sp3 C-H functionalization or C-C bond activation of the cyclopropane ring. nih.gov For instance, using IOAc as the oxidant can lead to iodinated cyclopropyl products, though yields are often modest and highly dependent on the substrate's substitution pattern. nih.gov In many cases, particularly under conditions commonly used for C-H functionalization, oxidative ring-opening of the cyclopropane occurs, with the incorporation of an acetate nucleophile from the solvent or oxidant. nih.gov

Directing GroupOxidantOutcomeRef.
OxazolineIOAcC-H Iodination nih.gov
Oxime EtherPhI(OAc)2, BQRing-Opening/Acetoxylation nih.govnih.gov
PyridineIOAcC-H Iodination nih.gov

This table summarizes the outcomes of palladium-catalyzed oxidative functionalization on cyclopropanes with different directing groups and oxidants.

Ligand-directed C-H activation is a key strategy for achieving high selectivity in the functionalization of otherwise unreactive C-H bonds. In the context of cyclopropanes, a directing group is typically installed on the substrate to chelate to the palladium catalyst, positioning it in proximity to the targeted C-H bond. Pyridine derivatives and amino acids have proven to be effective directing groups for these transformations. nih.govnih.gov

For example, 2-cyclopropylpyridines can be used as substrates for palladium-catalyzed oxidation. nih.gov The reactivity, however, is extremely sensitive to the substitution pattern on the pyridine ring. nih.gov A significant advancement in this area is the use of chiral mono-N-protected amino acid ligands to achieve enantioselective C-H activation. nih.gov This approach has enabled the cross-coupling of cyclopropane carboxylic acid amides with a variety of organoboron reagents, including aryl-, vinyl-, and alkylboron reagents, to produce chiral cis-substituted cyclopropanes. nih.gov Similarly, native tertiary alkylamines can direct the enantioselective C–H arylation of aminomethyl-cyclopropanes with aryl boronic acids, facilitated by an N-acetyl amino acid ligand. chemrxiv.org

Directing Group StrategyLigandCoupling PartnerProduct TypeRef.
N-ArylamideMono-N-protected amino acidOrganoboron ReagentEnantioenriched cis-substituted cyclopropanes nih.gov
Tertiary AlkylamineN-Acetyl amino acidAryl Boronic AcidEnantioenriched cis-substituted aminomethyl-cyclopropanes chemrxiv.org
2-PyridylNone specified- (Oxidative Functionalization)Iodinated or Ring-Opened Products nih.gov

This interactive table outlines various ligand-directed C-H activation strategies for functionalizing cyclopropanes.

Palladium-Catalyzed Decarboxylative Coupling Reactions

Decarboxylative cross-coupling reactions are a class of reactions where a carboxylic acid is coupled with an organic halide or other partner, accompanied by the loss of carbon dioxide. wikipedia.org While many examples involve the decarboxylation of aromatic or alkynyl carboxylic acids followed by coupling with a partner like an arylboronic acid, cyclopropylboronic acid itself can participate as the boron source in such couplings. sigmaaldrich.comsigmaaldrich.comnih.gov

In these reactions, an aryl or vinyl carboxylic acid can be decarboxylated in situ to generate an organometallic species, which then undergoes a Suzuki-Miyaura-type cross-coupling with cyclopropylboronic acid. This provides a route to cyclopropyl-substituted aromatic and vinylic compounds. The reaction is catalyzed by palladium and often requires a suitable ligand and base. audreyli.com For instance, the coupling of alkynyl carboxylic acids with arylboronic acids, including potentially cyclopropylboronic acid, can be achieved under palladium catalysis to form unsymmetrical alkynes. nih.govnih.gov This methodology benefits from the use of relatively inexpensive and stable carboxylic acids as starting materials. wikipedia.org

Carboxylic Acid TypeCoupling PartnerCatalyst/Ligand SystemProductRef.
Alkynyl Carboxylic AcidArylboronic AcidPalladium / P(tBu)3 or dppbUnsymmetrical Alkyne nih.gov
Alkynyl Carboxylic AcidArylboronic AcidPalladium-basedUnsymmetrical Substituted Alkyne nih.gov
Azinecarboxylic AcidArylboronic AcidPalladium / dcype2-Arylazine researchgate.net

This table presents examples of palladium-catalyzed decarboxylative coupling reactions where boronic acids are used as coupling partners.

Formation of Boric Acid Esters with Various Functional Groups

Cyclopropylboronic acid can be converted into various boric acid esters, which are often more stable and easier to handle in subsequent reactions like Suzuki-Miyaura cross-couplings. audreyli.comwiley-vch.de The most common esters are the pinacol (B44631) esters, formed by the reaction of the boronic acid with pinacol. strath.ac.ukacs.org These cyclic boronic esters, formally named as 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are synthetically versatile building blocks. wiley-vch.denih.gov

Several methods exist for the synthesis of cyclopropylboronic acid esters. One approach involves the cyclopropanation of vinyl pinacol boronic esters. strath.ac.ukacs.org Another powerful, one-pot procedure converts propargylic silyl (B83357) ethers into complex cyclopropylboronic acid pinacol esters. strath.ac.ukacs.org This method utilizes a Schwartz's Reagent-catalyzed hydroboration followed by a Lewis acid-mediated cyclization. strath.ac.uk The synthesis is tolerant of a range of functional groups, allowing for the creation of aromatic, aliphatic, quaternary, and spiro-substituted cyclopropyl rings. strath.ac.ukacs.org Furthermore, enantiomerically pure cyclopropylboronic esters can be prepared through the catalytic enantioselective pinacolboration of cyclopropenes. wiley-vch.de These chiral esters can then be converted to the corresponding trifluoroborates, which are also versatile synthetic intermediates. researchgate.net

Starting MaterialKey ReagentsProductKey FeaturesRef.
Propargylic Silyl EtherSchwartz's Reagent, Lewis Acid, PinacolboraneSubstituted Cyclopropylboronic Acid Pinacol EsterOne-pot, modular, tolerates various substituents strath.ac.ukacs.org
CyclopropenePinacolborane, Chiral CatalystChiral Cyclopropylboronic EsterEnantioselective wiley-vch.de
Boric AcidDiols (e.g., Pinacol)Cyclic Boronic EsterGeneral esterification wikipedia.org
TribromocyclopropanePhenylselenenyl chloride, PinacolboraneFunctionalized β-selenocyclopropylboronic esterStereospecific rearrangement rsc.org

This data table summarizes methods for the formation of cyclopropylboronic acid esters with various functional groups.

Mechanistic Investigations of Cyclopropylboronic Acid Transformations

Mechanisms of Metal-Catalyzed Cross-Coupling Reactions

Cyclopropylboronic acid is a valuable reagent in metal-catalyzed cross-coupling reactions for the introduction of a cyclopropyl (B3062369) group into organic molecules. audreyli.com The mechanisms of these transformations are highly dependent on the metal catalyst employed, with palladium and copper being the most common.

Palladium-Mediated Catalytic Cycles: Oxidative Addition, Transmetalation, and Reductive Elimination Pathways

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, frequently utilizes palladium catalysts. wildlife-biodiversity.com The catalytic cycle for the coupling of cyclopropylboronic acid with an organic halide (R-X) generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Transmetalation: Following oxidative addition, the transmetalation step occurs. In this phase, the cyclopropyl group is transferred from the boron atom of the cyclopropylboronic acid to the palladium(II) center, displacing the halide. This process is often facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. nih.gov The exact mechanism of transmetalation can be complex and is a critical, often rate-determining, step in the catalytic cycle. Recent studies have highlighted the potential for different pathways, including a "boronate mechanism". wildlife-biodiversity.com The use of anhydrous conditions and boronic esters has been shown to accelerate transmetalation and mitigate the competing protodeboronation side reaction. illinois.edu

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. youtube.com In this stage, the newly formed diorganopalladium(II) complex, bearing both the organic group (R) and the cyclopropyl group, undergoes a concerted process to form the C-C bond of the desired product (R-cyclopropane). youtube.com This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com The steric and electronic properties of the ligands and the coupled organic groups can influence the rate of reductive elimination. youtube.com

Copper-Mediated Catalytic Cycles: Radical Intermediates and Single-Electron Transfer Processes

Copper-catalyzed cross-coupling reactions offer a less expensive and more sustainable alternative to palladium-catalyzed methods. rsc.org The mechanisms of copper-mediated transformations of cyclopropylboronic acid can differ significantly from their palladium counterparts, often involving radical intermediates and single-electron transfer (SET) processes. researchgate.netnih.gov

In a proposed mechanism for copper-catalyzed cross-coupling, a Cu(II) salt is initially reduced in situ or a Cu(I) species is used directly. This Cu(I) species can then undergo transmetalation with the cyclopropylboronic acid to form a cyclopropylcopper(I) intermediate. This intermediate can then react with the coupling partner.

Alternatively, radical pathways are frequently invoked in copper catalysis. researchgate.net A Cu(I) catalyst can be oxidized to Cu(II) by an oxidant, and the resulting Cu(II) species can then engage in a single-electron transfer with the cyclopropylboronate to generate a cyclopropyl radical. nih.gov This highly reactive radical can then add to the coupling partner. nih.gov Another possibility involves the formation of a Cu(III) intermediate. For instance, in the homocoupling of boronic acids, it has been proposed that organocopper(II) dimers can undergo a coupled transmetalation-electron transfer to form bis-organocopper(III) complexes, which then readily undergo reductive elimination. mdpi.com

The involvement of radical intermediates is supported by the observation of side products and the ability of copper to catalyze atom transfer radical addition (ATRA) and cyclization (ATRC) reactions. sustech.edu.cnrsc.org The specific pathway is highly dependent on the reaction conditions, including the solvent, base, ligands, and the nature of the oxidant or reductant present. researchgate.net

Protodeboronation Processes of Cyclopropylboronic Acid

A significant challenge in the application of cyclopropylboronic acid is its susceptibility to protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This side reaction reduces the efficiency of cross-coupling reactions and can lead to the formation of unwanted byproducts. wikipedia.org The propensity for protodeboronation is highly dependent on the reaction conditions, particularly the pH. ed.ac.ukresearchgate.netacs.org

pH-Dependent Reaction Profiles and Kinetics

The rate of protodeboronation of cyclopropylboronic acid is strongly influenced by the pH of the reaction medium. ed.ac.ukacs.orgnih.gov Detailed kinetic studies have revealed that cyclopropylboronic acid is relatively stable and undergoes very slow protodeboronation compared to many other boronic acids, such as certain heteroaromatic boronic acids. researchgate.netacs.org For instance, the half-life for protodeboronation of cyclopropylboronic acid can be greater than a week under basic conditions (pH 12, 70 °C). researchgate.netnih.gov

A general mechanistic model for the protodeboronation of boronic acids involves multiple pathways that are dependent on the pH. ed.ac.ukacs.org At low pH, an acid-catalyzed pathway can occur. core.ac.uk In neutral to basic conditions, the boronic acid exists in equilibrium with its corresponding boronate anion. core.ac.uk The protodeboronation can then proceed through pathways involving either the neutral boronic acid or the anionic boronate. core.ac.uk For cyclopropylboronic acid, the rate of protodeboronation is generally slow across a wide pH range. ed.ac.ukresearchgate.net

pH-Dependent Protodeboronation of Various Boronic Acids
Boronic AcidConditionHalf-life (t1/2)Relative Stability
Cyclopropylboronic acidpH 12, 70 °C> 1 week researchgate.netnih.govHigh
Vinylboronic acidpH 12, 70 °C> 1 week researchgate.netHigh
2-Pyridylboronic acidpH 7, 70 °C≈ 25-50 sec researchgate.netacs.orgLow
5-Thiazolylboronic acidpH 7, 70 °C≈ 25-50 sec researchgate.netacs.orgLow

Autocatalysis and Disproportionation Phenomena

Under specific conditions, particularly when the pH is close to the pKa of the boronic acid (where both the boronic acid and its boronate form are present in significant concentrations), competing processes such as autocatalysis and disproportionation can occur. ed.ac.ukresearchgate.netacs.orgcore.ac.uk

Autocatalysis: In this process, the protodeboronation reaction is catalyzed by the boronic acid itself (self-catalysis) or its product, boric acid. acs.org This phenomenon is observed as a deviation from simple first-order kinetics. core.ac.uk

Disproportionation: When both the boronic acid and boronate are present, they can undergo disproportionation to form a borinic acid (R₂BOH) and boric acid. ed.ac.ukcore.ac.uk The borinic acid can further disproportionate to a borane (B79455) (R₃B). core.ac.uk These species have different reactivities in cross-coupling reactions and can lead to more complex reaction profiles. core.ac.uk

Strategies for Attenuating Undesired Protodeboronation

Given the detrimental effect of protodeboronation on synthetic efficiency, several strategies have been developed to minimize this unwanted side reaction. medchemica.com

Boron Migration and Transfer Processes in Organic Reactions

The reactivity of cyclopropylboronic acid is significantly influenced by processes involving the migration of the boron atom or the transfer of the entire boronic acid group. These mechanistic pathways are crucial in both desired synthetic transformations and competing side reactions like protodeboronation.

Protodeboronation and Competing Pathways

Detailed studies on the protodeboronation of various boronic acids, including cyclopropylboronic acid, have revealed complex pH-dependent kinetics. acs.orgresearchgate.net While cyclopropylboronic acid is noted for its relatively slow rate of protodeboronation compared to many heteroaromatic boronic acids, certain conditions can facilitate competing processes. acs.orgresearchgate.neted.ac.uk When both the boronic acid and its corresponding boronate anion are present in significant concentrations (around the pKa of the boronic acid), two notable boron transfer processes can occur:

Self-Autocatalysis: A process where the boronic acid molecule itself can act as a catalyst in the protodeboronation of another boronic acid molecule. acs.orged.ac.uk

Disproportionation: A sequential process where the boronic acid can disproportionate into a borinic acid and subsequently a borane. acs.orgresearchgate.neted.ac.uk This involves the transfer of an aryl or alkyl group between boron centers. ed.ac.uk

A mechanistic model encompassing five general pathways has been developed to correlate the protodeboronation kinetics as a function of pH. acs.orgresearchgate.net This model helps in understanding and predicting the stability and reaction pathways of boronic acids under various aqueous conditions. ed.ac.uk

1,2-Metallate Rearrangements

A significant class of boron migration reactions is the 1,2-metallate rearrangement of boronate complexes. bris.ac.ukresearchgate.net This process involves the formation of an "ate" complex by the addition of a nucleophile (like an organolithium reagent) to the Lewis acidic boron atom of a boronic ester. This is followed by a 1,2-migration of a substituent from the boron to an adjacent carbon atom. In the context of cyclopropyl boronic esters, this rearrangement can be driven by the release of ring strain from an activated cyclopropane (B1198618) ring alpha to the boron atom. bris.ac.uk This strategy provides a powerful method for forming new carbon-carbon bonds and accessing highly functionalized sp3-rich scaffolds. bris.ac.ukresearchgate.net

Boron Transfer in Cross-Coupling Reactions

The most prominent application of cyclopropylboronic acid involves the transfer of its cyclopropyl group to another substrate, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netaudreyli.com The generally accepted mechanism for Suzuki-Miyaura coupling involves a catalytic cycle where a key step is transmetalation . In this step, the organic group (in this case, cyclopropyl) is transferred from the boron atom to the palladium center, forming a diorganopalladium intermediate which then undergoes reductive elimination to form the final product and regenerate the palladium catalyst. nih.gov

Similarly, in copper-promoted Chan-Evans-Lam type reactions, such as the S-cyclopropylation of thiophenols, cyclopropylboronic acid serves as the cyclopropylating reagent. nih.gov The mechanism involves the transfer of the cyclopropyl group from the boron atom to the sulfur atom, mediated by the copper catalyst. nih.gov

Table 1: Overview of Boron Migration and Transfer Processes

ProcessReaction ContextKey Mechanistic FeatureReference
DisproportionationAqueous solutions at pH ≈ pKaSequential transfer of cyclopropyl groups between boron centers, forming borinic acid and borane. acs.org, ed.ac.uk
1,2-Metallate RearrangementReaction of cyclopropyl boronic esters with organometallic reagents (e.g., R-Li).Formation of a boronate 'ate' complex followed by migration of a substituent from boron to an adjacent carbon. bris.ac.uk, researchgate.net
TransmetalationSuzuki-Miyaura Cross-CouplingTransfer of the cyclopropyl group from the boronate to a palladium(II) center. nih.gov, audreyli.com
Group TransferChan-Evans-Lam S-CyclopropylationCopper-mediated transfer of the cyclopropyl group from boron to a heteroatom (e.g., sulfur). nih.gov

Mechanistic Aspects of Enzymatic Transformations

The unique reactivity of the carbon-boron bond is being harnessed in biocatalysis, with engineered enzymes capable of performing selective transformations on boronic acids and their esters. These enzymatic reactions offer novel routes to valuable chiral building blocks.

Enzymatic Amination via 1,2-Metallate Shift-like Mechanism

An engineered protoglobin nitrene transferase has been developed to catalyze the amination of boronic acids using hydroxylamine (B1172632) as the nitrogen source. osti.gov This biocatalytic system can effectively convert a range of aryl boronic acids and their bench-stable ester derivatives into the corresponding anilines with high yields. osti.gov

Mechanistic studies provide strong evidence for a two-electron process, which distinguishes it from many radical-based enzymatic reactions. The proposed mechanism is initiated by the nucleophilic attack of an iron-nitrene species on the boron atom. This is followed by a process analogous to a 1,2-metallate shift, where the organic group migrates from boron to the nitrogen atom, ultimately yielding the aminated product and boric acid. osti.gov The stereospecificity of the reaction and the lack of rearranged products when using a radical clock substrate support this non-radical, concerted pathway. osti.gov This discovery establishes a new mechanistic paradigm for nitrene transferase enzymes.

Heme Protein-Catalyzed Cyclopropanation

Engineered heme proteins, specifically variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD), have been shown to catalyze the formation of pinacolboronate-substituted cyclopropanes. nsf.gov This chemoenzymatic approach allows for the highly diastereoselective and enantioselective synthesis of either cis- or trans-cyclopropylboronates, which are versatile building blocks for further chemical diversification. nsf.govutdallas.edu The mechanism involves an enzyme-catalyzed carbene transfer. utdallas.edu During preparative-scale reactions, partial hydrolysis of the pinacol (B44631) ester to the free cyclopropylboronic acid has been observed, which can then be re-protected or converted to a more stable trifluoroborate salt. nsf.gov

Table 2: Mechanistic Details of Enzymatic Transformations

TransformationEnzyme TypeSubstrateProposed Mechanistic DetailReference
AminationEngineered Protoglobin Nitrene TransferaseAryl and Alkyl Boronic Acids/EstersA two-electron process involving nucleophilic attack by an Fe-nitrene followed by a 1,2-metallate-like shift. osti.gov
CyclopropanationEngineered Heme Protein (RmaNOD variant)Vinyl boronic acid pinacol esterEnzyme-catalyzed carbene transfer to an olefin, creating a cyclopropylboronate. nsf.gov, utdallas.edu

Catalytic Systems and Ligand Design in Reactions Utilizing Cyclopropylboronic Acid

Palladium Catalysts and Ligand Scaffolds

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most effective methods for forming carbon-carbon bonds. libretexts.org In the context of cyclopropylboronic acid, the choice of palladium precursor and, more importantly, the ancillary ligands, dictates the success of the transformation. libretexts.orgyoutube.com

Palladacycles, which are organopalladium complexes featuring a carbon-palladium bond within a cyclic structure, have emerged as highly active catalyst precursors for Suzuki-Miyaura reactions. rsc.org Their high catalytic activity is often attributed to the facile generation of the active Pd(0) species. For the Suzuki cross-coupling reaction of cyclopropylboronic acid with aryl and heteroaryl halides, a palladacycle derived from the cyclopalladation of a ferrocenylimine, when activated by a sterically demanding phosphine (B1218219) ligand like Sphos, has shown remarkable efficiency. researchgate.net This catalytic system, with a low catalyst loading of just 1 mol%, has been successfully applied to a variety of aryl and heteroaryl bromides and chlorides. researchgate.net The reactions tolerate a wide array of functional groups, including ketones, esters, aldehydes, and nitriles. researchgate.netaudreyli.com The use of palladacycles has also been extended to reactions with MIDA (N-methyliminodiacetic acid) boronates in environmentally benign solvents like ethanol/water mixtures. rsc.org

Catalyst SystemSubstratesKey FeaturesReference
Cyclopalladated Ferrocenylimine/SphosCyclopropylboronic acid and Aryl/Heteroaryl Halides (Br, Cl)High activity at low catalyst loading (1 mol%); broad functional group tolerance. researchgate.net
PalladacycleMIDA boronates and Aryl/Heteroaryl HalidesEffective in green solvents (EtOH/H₂O); good to excellent yields. rsc.org

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions. wikipedia.org Electron-rich and sterically hindered phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(tBu)₃), have proven to be highly effective. audreyli.comrsc.org These ligands enhance the electron density on the palladium center, facilitating the crucial oxidative addition step, while their bulkiness promotes the final reductive elimination step to release the product. wikipedia.org For instance, the combination of palladium acetate (B1210297) and PCy₃ was found to be optimal for the coupling of cyclopropylboronic acid with a range of aryl bromides, with the addition of water significantly accelerating the reaction. audreyli.com

N-Heterocyclic carbenes (NHCs) have gained prominence as ligands in palladium catalysis due to their strong σ-donating ability and steric bulk, which often leads to more stable and active catalysts compared to phosphines. nih.govorganic-chemistry.org NHC-palladium complexes have been successfully employed in various cross-coupling reactions, demonstrating high efficiency and stability, even at elevated temperatures and low ligand-to-palladium ratios. nih.govexaly.com The strong palladium-NHC bond contributes to the longevity of the catalyst. nih.gov While specific examples of NHC ligands in cyclopropylboronic acid couplings are part of a broader class of successful cross-coupling reactions, their general effectiveness in challenging coupling reactions suggests their applicability. nih.govnih.govrsc.org

Ligand TypeExamplesRole in CatalysisReference
PhosphinesTricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(tBu)₃), SphosIncrease electron density on Pd, facilitate oxidative addition and reductive elimination. researchgate.netaudreyli.comrsc.org
N-Heterocyclic Carbenes (NHCs)Various, often with bulky substituentsStrong σ-donors, form stable and highly active catalysts. nih.govorganic-chemistry.org

Copper Catalysts and Ligand Architectures

Copper-catalyzed cross-coupling reactions have become an attractive alternative to palladium-based systems, primarily due to the lower cost and toxicity of copper. rsc.org These reactions have been developed for coupling organoboronic acids and their derivatives with a variety of partners. rsc.orgnih.gov

In the realm of copper catalysis, the Chan-Lam coupling, which typically involves the formation of a carbon-heteroatom bond, is a prominent example. derpharmachemica.comderpharmachemica.com Copper(II) acetate is a commonly used and highly effective catalyst for these transformations. derpharmachemica.com The addition of ligands, such as 2,2'-bipyridine, can significantly enhance the efficiency of the coupling process. derpharmachemica.comderpharmachemica.com These systems have been successfully used for the coupling of arylboronic acids with phenols and other nucleophiles. derpharmachemica.com While the direct application to cyclopropylboronic acid for C-C bond formation is less common, the principles of ligand-accelerated copper catalysis are transferable. The coordination of bipyridine to the copper center is believed to facilitate the transmetalation step with the boronic acid. nih.gov Research has shown that copper-catalyzed systems can be effective for the cross-coupling of organoboranes with aryl bromides, including heterocyclic and electron-deficient substrates. rsc.org

Catalyst SystemReaction TypeKey FeaturesReference
Copper(II) Acetate / 2,2'-BipyridineChan-Lam Coupling (C-O, C-N)Efficient for coupling arylboronic acids with nucleophiles; mild reaction conditions. derpharmachemica.comderpharmachemica.com
Copper CatalystCross-Coupling of Organoboranes and Aryl BromidesApplicable to a variety of aryl bromides, including heterocyclic and electron-deficient ones. rsc.org

Nickel Catalysts for Cross-Coupling

Nickel catalysts offer a cost-effective and powerful alternative to palladium for various cross-coupling reactions, including the Suzuki-Miyaura coupling. nih.govnih.gov Nickel's ability to activate challenging substrates, such as aryl chlorides and phosphates, makes it a valuable tool in organic synthesis. nih.govbeilstein-journals.org In the context of cyclopropylboronic acid, nickel catalysis can be employed for the formation of cyclopropylarenes from aryl halides. rsc.org The reactivity of nickel catalysts can be tuned by the choice of ligands, with phosphines and bipyridine-type ligands being commonly used. nih.gov Nickel-catalyzed cross-electrophile coupling reactions have also been developed, which allow for the direct coupling of two different electrophiles, such as an aryl halide and an alkyl halide, thereby avoiding the need for pre-formed organometallic reagents. nih.gov

Rhodium Catalysts for Stereoselective Reactions

Rhodium catalysts have carved out a niche in the realm of stereoselective transformations. rsc.orgrsc.org In reactions involving cyclopropylboronic acid, rhodium complexes have been instrumental in achieving high levels of enantioselectivity in conjugate addition reactions. rsc.orgrsc.orgnih.gov Specifically, rhodium catalysts coordinated with chiral diene ligands have been shown to effectively catalyze the asymmetric 1,4-addition of cyclopropylboronic acids to electron-deficient alkenes like enones and nitroalkenes. rsc.orgrsc.org These reactions proceed with high yields and excellent enantioselectivity, providing access to chiral cyclopropyl-containing molecules. rsc.org The mechanism is thought to involve the formation of a cyclopropylrhodium(I) species, which then undergoes conjugate addition to the activated alkene. rsc.orgrsc.org Rhodium(I)-catalyzed tandem conjugate addition-Michael cyclization sequences have also been developed, enabling the stereoselective synthesis of complex polycyclic structures. organic-chemistry.org

CatalystLigand TypeReaction TypeKey OutcomeReference
Rhodium ComplexesChiral DienesAsymmetric 1,4-additionHigh yields and enantioselectivity in the synthesis of chiral cyclopropyl (B3062369) compounds. rsc.orgrsc.org
Rhodium(I) ComplexesNot specifiedTandem Conjugate Addition-Michael CyclizationStereoselective synthesis of 1,2,3-trisubstituted indans. organic-chemistry.org

Role of Oxidants, Bases, and Additives in Catalytic Cycles

In catalytic reactions involving cyclopropylboronic acid, such as the Suzuki-Miyaura and Chan-Lam couplings, the choice of oxidants, bases, and additives is critical for achieving high efficiency, selectivity, and yield. These components play integral roles in various stages of the catalytic cycle, from the activation of the boronic acid to the regeneration of the active catalyst.

Role of Bases:

Bases are fundamental in both palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam couplings. Their primary role is to activate the boronic acid, rendering it more nucleophilic for the transmetalation step. libretexts.orgyoutube.com In the Suzuki-Miyaura reaction, the base reacts with the cyclopropylboronic acid to form a more reactive boronate species (e.g., [c-PrB(OH)3]⁻). libretexts.org This boronate then readily transfers the cyclopropyl group to the palladium center. libretexts.orgyoutube.com

The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). chemrxiv.orgchemrxiv.orgorganic-chemistry.org For instance, in the Suzuki coupling of cyclopropylboronic acid with aryl bromides, potassium phosphate (B84403) (K₃PO₄·3H₂O) has been shown to be effective. rsc.org In some Chan-Lam couplings, milder bases like NaOSiMe₃ have been employed successfully. researchgate.net The strength and nature of the base can influence the rate of transmetalation and suppress side reactions. chemrxiv.org In certain cases, reducing the amount of base can minimize the formation of oxidation byproducts. chemrxiv.org However, the complete absence of a base can lead to undesired reaction pathways, such as the formation of ketones instead of the desired amine in some Chan-Lam reactions. chemrxiv.org

Research by Barluenga and co-workers on a metal-free reductive coupling of boronic acids with tosylhydrazones highlighted the effectiveness of inexpensive inorganic bases like K₂CO₃ and K₃PO₄. organic-chemistry.org In the context of Chan-Lam N-cyclopropylation, a copper catalyst derived from Cu(OAc)₂ and bipyridine is used in conjunction with a base under an air atmosphere. researchgate.net

Reaction TypeBaseCatalyst SystemKey FindingReference
Suzuki-Miyaura CouplingK₃PO₄·3H₂OPd(PPh₃)₄Effective for the coupling of trans-2-butylcyclopropylboronic acid with bromoarenes, yielding stereo-defined products. rsc.org
Chan-Lam N-AlkylationCs₂CO₃Cu(OAc)₂Reducing base loading increased desired amine product and decreased alcohol byproduct formation. Absence of base led to ketone formation. chemrxiv.org
Chan-Lam AminationNaOSiMe₃CuBr / DTBP (oxidant)Efficiently produced secondary amides from cyclopropylboronic acid and amines. researchgate.net
Chan-Lam C-N CouplingK₂CO₃Cu(L2)₂₂Addition of K₂CO₃ slightly improved conversion in the coupling of phenylboronic acid with imidazole. nih.gov
Metal-Free Reductive CouplingK₂CO₃ or K₃PO₄None (Thermal)Optimal inexpensive bases for the coupling of boronic acids with tosylhydrazones. organic-chemistry.org

Role of Oxidants:

In many copper-catalyzed reactions, particularly the Chan-Lam coupling, an oxidant is crucial for the catalytic cycle. nih.govorganic-chemistry.org The reaction typically involves the coupling of a Cu(II) salt with the boronic acid and the nucleophile (e.g., an amine or phenol). organic-chemistry.org The cycle is believed to proceed through a Cu(III) intermediate, from which reductive elimination affords the product and a Cu(I) species. The oxidant's role is to reoxidize the Cu(I) back to the active Cu(II) state, thus regenerating the catalyst. organic-chemistry.org

Molecular oxygen (O₂), often from the air, is a common and environmentally benign terminal oxidant for these reactions. nih.govorganic-chemistry.org Optimized procedures for the Chan-Lam cyclopropylation of phenols and azaheterocycles explicitly use 1 atm of O₂ as the terminal oxidant. nih.gov In some instances, running the reaction open to air provides sufficient oxygen for the catalytic turnover. researchgate.net Other chemical oxidants, such as di-tert-butyl peroxide (DTBP), have also been utilized. researchgate.net In the absence of an external oxidant, stoichiometric amounts of the Cu(II) salt can be used, where it acts as both the catalyst and the oxidant, being consumed in the reaction. chemrxiv.org

The choice of oxidant can be critical, as highlighted in studies on the oxidative hydrolysis of cyclopropylboronic esters, where harsh oxidants like H₂O₂ led to poor reproducibility and decomposition, while NaIO₄ proved more effective for the initial hydrolysis step. chemrxiv.org Although boronic acids can be prone to oxidative degradation, certain structural modifications can enhance their stability. nih.govchemrxiv.orgresearchgate.net

Reaction TypeOxidantCatalyst SystemRole/Key FindingReference
Chan-Lam O/N-CyclopropylationO₂ (1 atm)Cu(OAc)₂ / 1,10-phenanthroline (B135089)Serves as the terminal oxidant to regenerate the Cu(II) catalyst. Simply running open to air gave reduced yields. nih.gov
Chan-Lam AminationDi-tert-butyl peroxide (DTBP)CuBrUsed as the oxidant in the coupling of cyclopropylboronic acid with amines. researchgate.net
Chan-Lam N-AlkylationCu(OAc)₂ (stoichiometric)None (Inert atmosphere)When conducted under an inert atmosphere, Cu(OAc)₂ acts as both the catalyst and the oxidant to minimize side products. chemrxiv.org
Oxidative HydrolysisNaIO₄HCl (acidified water/THF)Effective for the hydrolysis of cyclopropylboronic esters to acids, avoiding decomposition issues seen with H₂O₂. chemrxiv.org

Role of Additives:

Additives, particularly ligands, play a crucial role in stabilizing the metal catalyst, modulating its reactivity, and facilitating key steps in the catalytic cycle. In palladium-catalyzed Suzuki couplings, phosphine ligands are common. For the coupling of cyclopropylboronic acid, the bulky electron-rich ligand tricyclohexylphosphine (PCy₃) was found to be optimal in conjunction with palladium acetate, providing the best conversion rates. audreyli.com Another study found that the RuPhos ligand showed superior properties for the coupling of secondary alkyltrifluoroborates. researchgate.net

In copper-catalyzed Chan-Lam reactions, nitrogen-based bidentate ligands like 1,10-phenanthroline and bipyridine are frequently employed. researchgate.netnih.gov These ligands coordinate to the copper center, preventing catalyst deactivation and promoting the coupling reaction. For the O- and N-cyclopropylation with potassium cyclopropyltrifluoroborate, 1,10-phenanthroline was essential for the Cu(OAc)₂-catalyzed transformation. nih.gov

Beyond ligands, other substances can act as beneficial additives. In one study of Suzuki coupling, the addition of water to the reaction mixture was found to have a significant accelerating effect. audreyli.com In a different copper-catalyzed amination, myristic acid was used as an additive. organic-chemistry.org Additives can also be employed to enable reactions that are otherwise difficult, such as the palladium-catalyzed deprotonative-cross-coupling of weakly acidic C–H bonds, where specific additives were key to developing efficient processes. rsc.org

Reaction TypeAdditive (Ligand)Catalyst SystemRole/Key FindingReference
Suzuki-Miyaura CouplingTricyclohexylphosphine (PCy₃)Pd(OAc)₂Bulky ligand that gave the best conversion for the coupling of cyclopropylboronic acid with bromobenzene. audreyli.com
Chan-Lam O/N-Cyclopropylation1,10-PhenanthrolineCu(OAc)₂Essential ligand for the effective coupling of phenols and azaheterocycles with potassium cyclopropyltrifluoroborate. nih.gov
Chan-Lam N-CyclopropylationBipyridineCu(OAc)₂Used as a ligand in the amination reaction with cyclopropylboronic acid. researchgate.net
Suzuki-Miyaura CouplingWaterPd(OAc)₂ / PCy₃Found to have a significant accelerating effect on the reaction. audreyli.com
Copper-Catalyzed AminationMyristic acidCu(OAc)₂Used as an additive in the coupling of arylboronic acids and amines. organic-chemistry.org

Computational and Theoretical Chemistry Studies of Cyclopropylboronic Acid

Density Functional Theory (DFT) Calculations of Reaction Mechanisms

Density Functional Theory (TDFT) has become a important tool for elucidating the step-by-step mechanisms of complex organic reactions. nih.gov For reactions involving cyclopropylboronic acid, DFT calculations help to map out the energy landscapes of reaction pathways, identify key intermediates and transition states, and understand the factors that control reaction outcomes.

A significant area of study has been the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. morressier.com While a universal mechanism is accepted, involving oxidative addition, transmetalation, and reductive elimination, DFT studies on model systems, such as the reaction of vinyl bromide with vinylboronic acid catalyzed by a palladium-phosphine complex, provide a framework for understanding the intricacies of these steps. researchgate.net These studies calculate the energies of intermediates and transition states for different potential pathways, considering factors like the number of phosphine (B1218219) ligands and the stereochemistry at the metal center. researchgate.net

In the context of cyclopropylboronic acid, DFT calculations can be used to understand its specific behavior in these reactions. For example, in a base-free nickel-catalyzed Suzuki-Miyaura coupling of acid fluorides with diboron (B99234) reagents, DFT calculations have shown that the reaction proceeds through four main stages: oxidative addition, transmetalation, carbonyl deinsertion, and reductive elimination. rsc.org These computational models can pinpoint the rate-determining step and explain the chemoselectivity of the reaction. rsc.org While not specifically focused on cyclopropylboronic acid, these studies provide a detailed blueprint for how DFT can be applied to understand its reaction mechanisms. The general steps of the Suzuki-Miyaura catalytic cycle are depicted in the table below.

Table 1: Key Stages of the Suzuki-Miyaura Catalytic Cycle

Stage Description
Oxidative Addition The active Pd(0) catalyst inserts into the bond between the aryl/vinyl group and the halide/triflate of the electrophile, forming a Pd(II) complex.
Transmetalation The organic group from the organoboron compound (e.g., cyclopropylboronic acid) is transferred to the Pd(II) complex, displacing the halide/triflate. This step often requires the presence of a base.

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. |

Modeling of Electronic and Steric Effects in Cyclopropylboronic Acid Reactivity

The reactivity of cyclopropylboronic acid is profoundly influenced by the unique electronic and steric properties of the cyclopropyl (B3062369) ring. Computational models are instrumental in dissecting these effects and understanding how they govern the compound's behavior in chemical reactions.

The cyclopropyl group is known for its high s-character in the C-H bonds and p-character in the C-C bonds, a consequence of its strained three-membered ring. This unique hybridization impacts its electronic properties, making it electron-donating when conjugated with a pi-system. However, the nature of the C-B bond in cyclopropylboronic acid also plays a crucial role.

Computational approaches, such as the Activation Strain Model (ASM) combined with Natural Energy Decomposition Analysis (NEDA), can be used to separate the total activation energy of a reaction into steric and electronic components. mdpi.com This allows for a quantitative understanding of how ligand modifications and substrate structure affect stereoselectivity and reactivity. mdpi.com For instance, in olefin polymerization catalyzed by pyridylamido-type systems, these methods have rationalized the influence of metallacycle size and substituent effects on stereoregularity. mdpi.com While not directly studying cyclopropylboronic acid, this methodology could be applied to understand the electronic and steric contributions to its reactivity in reactions like Suzuki-Miyaura coupling.

The steric hindrance imparted by the cyclopropyl group can also be a significant factor. In a study on Suzuki-Miyaura reactions of various boronic esters, it was observed that sterically hindered esters were less reactive due to their inability to form the necessary palladium-oxygen-boron linkages. nih.gov Conversely, electronically deficient esters showed enhanced reaction rates. nih.gov These findings highlight the delicate interplay between steric and electronic factors that can be effectively modeled using computational techniques.

Table 2: Predicted Influence of Electronic and Steric Effects on Cyclopropylboronic Acid Reactivity

Effect Description Predicted Impact on Reactivity
Electronic The cyclopropyl group's unique hybridization can influence the nucleophilicity of the carbon attached to the boron atom. The electron-donating nature can enhance the rate of transmetalation in Suzuki-Miyaura coupling.

| Steric | The three-dimensional structure of the cyclopropyl group can hinder the approach of reactants to the boron center or the palladium catalyst. | Increased steric bulk may slow down reaction rates by impeding the formation of key intermediates. |

Prediction of Reactivity and Stability Profiles

A key aspect of utilizing cyclopropylboronic acid in synthesis is understanding its stability and predicting its reactivity under various conditions. Computational chemistry offers powerful tools for this purpose. One of the most significant decomposition pathways for boronic acids is protodeboronation, the cleavage of the C-B bond by a proton source.

A comprehensive study employing NMR and DFT has investigated the pH-rate profiles for the protodeboronation of a range of boronic acids, including cyclopropylboronic acid. researchgate.net This research revealed that cyclopropylboronic acid is remarkably stable towards protodeboronation, undergoing this process very slowly, with a half-life of over a week at pH 12 and 70 °C. researchgate.net This stability is in stark contrast to some heteroaromatic boronic acids which decompose rapidly under similar conditions. researchgate.net

The study developed a mechanistic model with five general pathways for protodeboronation, and the kinetics could be correlated as a function of pH using this model. researchgate.net This predictive capability is invaluable for optimizing reaction conditions to minimize decomposition of the boronic acid. The propensity for protodeboronation is a known drawback for boronic acids, and in the case of cyclopropylboronic acid, can necessitate the use of a significant excess in cross-coupling reactions. nih.gov The use of potassium cyclopropyltrifluoroborate, which is more resistant to protodeboronation, has been explored as a more stable alternative. nih.gov

Table 3: Relative Stability of Boronic Acids to Protodeboronation

Boronic Acid Type Relative Stability Reference
Cyclopropylboronic acid Very High researchgate.net
Vinylboronic acids Very High researchgate.net
3- and 4-Pyridylboronic acids High researchgate.net
2-Pyridylboronic acids Low researchgate.net

| 5-Thiazolylboronic acids | Low | researchgate.net |

Elucidation of Transition States and Intermediates

The elucidation of the structures and energies of fleeting transition states and intermediates is a primary strength of computational chemistry, providing a level of detail often inaccessible through experimental methods alone. For reactions involving cyclopropylboronic acid, identifying these transient species is crucial for a complete understanding of the reaction mechanism.

In the context of the Suzuki-Miyaura reaction, DFT calculations have been employed to characterize the intermediates and transition states for the full catalytic cycle. researchgate.net For a model system, the geometries of species involved in oxidative addition, isomerization, transmetalation, and reductive elimination have been optimized. researchgate.net For instance, a computational study on the Suzuki-Miyaura coupling on a palladium-H-Beta zeolite catalyst identified the transmetalation step, involving the breaking of the C-B bond, as the rate-determining step with a calculated activation energy. nih.gov

While these studies provide a general framework, specific computational investigations into the transition states and intermediates of reactions with cyclopropylboronic acid are less common in the literature. However, the principles derived from these model systems are applicable. For example, the transition state for the transmetalation of cyclopropylboronic acid would involve the interaction of the cyclopropylboronate with the arylpalladium(II) complex, leading to the transfer of the cyclopropyl group to the palladium center. The geometry and energy of this transition state would be influenced by the electronic and steric properties of the cyclopropyl group and the other ligands on the palladium.

Computational studies can also shed light on more complex reaction pathways. For instance, in a palladium-palladium dual catalytic process, kinetic studies of proposed elementary steps can help to identify the rate-determining transition state. nih.gov Such detailed mechanistic investigations, supported by computational elucidation of transition states and intermediates, are essential for the rational design of more efficient and selective catalytic systems for reactions involving cyclopropylboronic acid.

Emerging Research Directions and Advanced Applications of Cyclopropylboronic Acid

Enzymatic Transformations of Cyclopropylboronic Acid Derivatives

The intersection of biocatalysis and organoboron chemistry is a burgeoning field, offering novel and green alternatives to traditional synthetic methods. Enzymes, with their inherent selectivity, provide a powerful tool for the transformation of boronic acid derivatives under mild conditions.

Stereospecific Enzymatic Amination

Recent breakthroughs have demonstrated the potential of engineered enzymes for the amination of boronic acids. nih.govcaltech.eduosti.gov An engineered protoglobin nitrene transferase has been developed to catalyze the amination of boronic acids and their corresponding esters using hydroxylamine (B1172632) as the nitrogen source. nih.govcaltech.eduosti.govresearchgate.net This biocatalytic system is noteworthy for its ability to function with bench-stable boronic esters, which undergo in situ hydrolysis to the active boronic acid. nih.govcaltech.eduosti.gov

A key advantage of this enzymatic approach is its stereospecificity. nih.govcaltech.eduosti.gov When a racemic mixture of an alkyl boronic ester is used as the substrate, the reaction yields an enantioenriched alkyl amine, a transformation that is challenging to achieve with conventional chemical catalysts. nih.govcaltech.eduosti.gov The mechanism is proposed to proceed through a two-electron process similar to a 1,2-metallate shift, which accounts for the observed stereospecificity and the absence of rearranged byproducts. nih.govcaltech.eduosti.gov This enzymatic method produces water and boric acid as the only byproducts, highlighting its green chemistry credentials. nih.govcaltech.edu

Integration into Flow Chemistry and High-Throughput Synthesis for Library Generation

Flow chemistry has emerged as a powerful technology for the rapid and automated synthesis of compound libraries, a critical process in drug discovery and materials science. syrris.comnih.gov The integration of cyclopropylboronic acid derivatives into flow chemistry setups enables the efficient generation of diverse molecular libraries. rsc.org

An automated flow chemistry system can synthesize and purify tens to hundreds of compounds per day. syrris.com This is achieved by flowing reactants through microfluidic reactors where rapid heating can significantly reduce reaction times. syrris.com For the synthesis of cyclopropyl (B3062369) boronic esters, a tube-in-tube flow reactor has been utilized for the reaction with diazomethane, allowing for the automated synthesis of a library of cyclopropyl derivatives. rsc.org The system's parameters, such as residence time and reagent stoichiometry, can be precisely controlled to optimize reaction conditions for each library member. rsc.orgsoci.org This approach facilitates the rapid exploration of chemical space and the generation of novel compounds for screening purposes. nih.gov

Development of Next-Generation Cyclopropylboron Reagents

The inherent instability of some boronic acids, including cyclopropyl derivatives, presents a challenge for their storage and application in cross-coupling reactions. nih.govnih.govillinois.edu This has spurred the development of more robust and user-friendly boron reagents.

Air-Stable Boronates for Slow-Release Cross-Coupling (e.g., MIDA Boronates)

A significant advancement in this area is the development of N-methyliminodiacetic acid (MIDA) boronates as air-stable surrogates for unstable boronic acids. nih.govnih.govillinois.edu Cyclopropyl MIDA boronate is a crystalline, indefinitely air-stable solid that can be handled and stored without special precautions. nih.gov

The utility of MIDA boronates lies in their capacity for slow, controlled release of the corresponding boronic acid under specific reaction conditions. nih.govnih.govillinois.edu While rapid hydrolysis occurs with aqueous sodium hydroxide, milder conditions using potassium phosphate (B84403) in a dioxane/water mixture at elevated temperatures promote a continuous release of the boronic acid over several hours. nih.gov This slow-release profile is particularly advantageous in cross-coupling reactions with challenging substrates like aryl chlorides, as it minimizes the concentration of the unstable boronic acid in the reaction mixture at any given time, thereby reducing decomposition and improving coupling efficiency. nih.govnih.gov This methodology has transformed unstable cyclopropylboronic acid into a highly effective and shelf-stable building block for a wide range of cross-coupling applications. nih.govnih.govillinois.edu

Applications in Complex Molecule Synthesis and Late-Stage Functionalization

Cyclopropylboronic acid and its derivatives are valuable reagents in the synthesis of complex molecules and for the late-stage functionalization of existing molecular scaffolds. nih.govrug.nl Late-stage functionalization, the introduction of functional groups at a late step in a synthetic sequence, is a powerful strategy in drug discovery for rapidly generating analogues of a lead compound. nih.gov

The unique reactivity of the carbon-boron bond allows for its conversion into a variety of other functional groups. osti.gov The development of methods for the late-stage functionalization of complex molecules often involves adapting established chemical transformations to new substrates. nih.gov For instance, the generation of alkyl radicals from organoborate complexes under visible light irradiation provides a novel method for creating carbon-carbon bonds, enabling the synthesis of intricate organic compounds. asiaresearchnews.com The ability to use boronic acid building blocks in multicomponent reactions further expands their utility, allowing for the rapid assembly of diverse and complex small molecules from simple precursors. rug.nl

Sustainable and Green Methodologies in Organoboron Chemistry

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic methodologies. researchgate.netbeilstein-journals.org In the context of organoboron chemistry, this involves developing processes that are more efficient, use less hazardous materials, and generate minimal waste. acs.org

Q & A

Q. What are the optimal reaction conditions for enantioselective 1,4-addition of cyclopropylboronic acid monohydrate to electron-deficient alkenes?

The reaction typically employs a rhodium catalyst (e.g., [Rh(OH)((S,S)-Fc-tfb*)]₂), a chiral diene ligand (e.g., Fc-tfb*), and K₃PO₄ as a base in solvents like 1,4-dioxane or methanol. Reactions proceed at 60°C for 12–24 hours, achieving high yields (68–89%) and enantioselectivity (81–89% ee). Substrates such as enones, sulfones, and nitroalkenes are compatible .

Q. How does this compound compare to other alkylboronic acids in conjugate addition reactions?

Cyclopropylboronic acid exhibits unique reactivity due to its strained three-membered ring. For instance, cyclohexyl- or n-butylboronic acids fail to undergo transmetalation with Rh catalysts under identical conditions, while cyclopropylboronic acid generates stable cyclopropylrhodium(I) intermediates without β-hydride elimination. This enables efficient C–C bond formation .

Q. What analytical methods are recommended for characterizing this compound and its reaction products?

Use NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm boronic acid identity and reaction progress. Chiral HPLC or GC is critical for determining enantiomeric excess (ee) in asymmetric reactions. Mass spectrometry (HRMS) and X-ray crystallography can resolve structural ambiguities .

Advanced Research Questions

Q. What factors influence enantioselectivity in Rh-catalyzed cyclopropane additions?

Key factors include:

  • Ligand design : Chiral diene ligands (e.g., Fc-tfb* vs. Bn-tfb*) modulate steric and electronic environments, with Fc-tfb* yielding higher ee (89%) in nitroalkene additions .
  • Solvent polarity : Polar aprotic solvents (e.g., 1,4-dioxane) enhance ligand-metal coordination, improving stereocontrol .
  • Substrate electronics : Electron-withdrawing groups on alkenes (e.g., sulfonyl, nitro) increase electrophilicity, accelerating transmetalation .

Q. How can researchers resolve contradictions in substrate compatibility (e.g., pyridyl vs. furyl substituents)?

Pyridyl-substituted alkenes react slower than furyl analogs due to competitive coordination of the pyridine nitrogen to Rh, which inhibits catalysis. Mitigation strategies include:

  • Using weaker bases (e.g., KHF₂ instead of K₃PO₄) to reduce side reactions .
  • Increasing reaction time (24+ hours) or temperature (70–80°C) for sluggish substrates .

Q. Why does this compound fail in certain cross-coupling reactions (e.g., with aryl halides)?

Unlike Suzuki-Miyaura couplings (which require Pd catalysts), Rh-mediated reactions involve distinct transmetalation pathways. Cyclopropylboronic acid’s strained ring may destabilize Pd intermediates, leading to side reactions. For aryl couplings, consider Pd/ligand systems optimized for sp³-sp² bonds .

Methodological Guidelines

Q. Table 1: Substrate-Specific Optimization

Substrate TypeOptimal CatalystBaseSolventee (%)Yield (%)
EnonesRh/Fc-tfb*K₃PO₄1,4-Dioxane8685
NitroalkenesRh/Bn-tfb*KHF₂Methanol8978
SulfonesRh/Fc-tfb*K₃PO₄1,4-Dioxane8490
Data compiled from

Q. Recommendations for Troubleshooting Low Yields :

  • Incomplete transmetalation : Pre-activate the Rh catalyst with boronic acid at 40°C for 1 hour.
  • Byproduct formation : Use Na₃PO₄ instead of K₃PO₄ to suppress double-bond isomerization in sensitive substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.